![molecular formula C8H8Br2O B3039686 1-Bromo-2-(bromomethyl)-3-methoxybenzene CAS No. 126712-05-8](/img/structure/B3039686.png)
1-Bromo-2-(bromomethyl)-3-methoxybenzene
Overview
Description
Scientific Research Applications
Synthesis of Catalysts
1-Bromo-2-(bromomethyl)-3-methoxybenzene serves as a valuable synthetic intermediate. Researchers utilize it to synthesize catalysts for highly enantioselective aziridination of styrene derivatives. The resulting catalysts play a crucial role in promoting specific chemical reactions with high selectivity and efficiency .
Biaryl and Biheterocycle Formation
This compound finds application in the preparation of biaryls and biheterocycles. Through palladium-catalyzed Ullmann coupling, 1-Bromo-2-(bromomethyl)-3-methoxybenzene facilitates the construction of complex organic structures. Biaryls and biheterocycles are essential building blocks in drug discovery, materials science, and agrochemical research .
Reagent in Organic Synthesis
Organic chemists employ 1-Bromo-2-(bromomethyl)-3-methoxybenzene as a reagent in various synthetic pathways. Its bromine functionality allows for selective transformations, enabling the creation of diverse molecular architectures. Researchers explore its use in the synthesis of novel compounds with specific properties .
Ligand Design
The compound’s unique structure makes it a potential ligand in coordination chemistry. Researchers investigate its coordination behavior with transition metals, aiming to design ligands for catalysis, sensing, and other applications. Ligand-metal complexes play a pivotal role in various industrial processes and fundamental studies .
Medicinal Chemistry
While not directly used in drug development, 1-Bromo-2-(bromomethyl)-3-methoxybenzene contributes indirectly by enabling the synthesis of intermediates. Medicinal chemists can access diverse scaffolds through its incorporation, leading to the discovery of new bioactive molecules. These intermediates may eventually become drug candidates .
Materials Science
Researchers explore the compound’s properties for potential applications in materials science. Its functional groups allow for modification, leading to tailored materials with desired properties. These applications span areas such as coatings, polymers, and nanomaterials .
Future Directions
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJFSMMBMUHMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)-3-methoxybenzene | |
CAS RN |
126712-05-8 | |
Record name | 1-bromo-2-(bromomethyl)-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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